1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
Description
Significance of Fluorine and Trifluoromethyl Motifs in Molecular Design
Fluorine's distinction as the most electronegative element, combined with its relatively small van der Waals radius, imparts unique characteristics to organic molecules. The trifluoromethyl (-CF3) group, in particular, is a powerful motif in molecular design for several reasons. It is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly alter a molecule's physicochemical properties. These properties include metabolic stability, binding affinity to biological targets, and bioavailability. The introduction of a -CF3 group can block metabolic pathways, for instance, by preventing the hydroxylation of an aromatic ring, thereby increasing the half-life of a drug candidate.
Overview of Alpha-Trifluoromethylated Alcohols as Key Synthetic Intermediates
Alpha-trifluoromethylated alcohols, which feature a hydroxyl group on the carbon adjacent to a trifluoromethyl group, are highly sought-after synthetic intermediates. Their importance lies in the chiral center created at the alcohol carbon, making them valuable as chiral building blocks. The synthesis of enantiomerically pure α-trifluoromethylated alcohols is a significant area of research. Methods for their preparation often involve the asymmetric reduction of the corresponding trifluoromethyl ketones. Biocatalytic methods, employing enzymes such as ketoreductases, have shown particular promise in achieving high enantioselectivity in these transformations. nih.govnih.goventrechem.com These chiral alcohols can then be used in the synthesis of a wide array of more complex, stereochemically defined molecules.
Unique Chemical Properties Conferring Research Interest to 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol Analogues
The compound this compound and its analogues are of particular research interest due to the combination of a bulky, lipophilic cyclohexyl group and the strongly electron-withdrawing trifluoromethyl group. This unique juxtaposition of sterically demanding and electronically influential substituents creates a challenging and intriguing target for stereoselective synthesis.
The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its prochiral ketone precursor, 1-Cyclohexyl-2,2,2-trifluoroethanone. Research in this area often focuses on the development of novel catalytic systems, including both chemo- and biocatalysts, that can control the stereochemical outcome of the reduction with high fidelity. The cyclohexyl group can influence the approach of reagents to the carbonyl, while the trifluoromethyl group activates the carbonyl for reduction but also presents its own steric and electronic demands.
The interest in such molecules is underscored by their potential application as chiral building blocks in the synthesis of bioactive compounds. The cyclohexyl moiety is a common feature in many pharmaceutical agents, often contributing to optimal binding at receptor sites. The addition of the trifluoromethylated alcohol function introduces a chiral center and the unique properties of fluorine, potentially leading to novel therapeutic candidates with improved pharmacological profiles. The existence of patents related to this chemical structure further highlights its relevance in applied chemical research. nih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H13F3O |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanol |
| CAS Number | 107018-38-2 |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKMZMIJJTUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107018-38-2 | |
| Record name | α-(Trifluoromethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107018-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Stereochemical Control and Enantioselectivity in Trifluoroethan 1 Ol Synthesis
Strategies for Achieving High Enantiomeric Excess
Achieving a high enantiomeric excess (e.e.) in the synthesis of 1-cyclohexyl-2,2,2-trifluoroethan-1-ol predominantly relies on the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-cyclohexylethanone. Various catalytic systems have been developed to facilitate this transformation with high enantioselectivity.
One effective strategy involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which are well-established for the enantioselective reduction of ketones. insuf.org These catalysts can be generated in situ from chiral amino alcohols and a boron source, like borane (B79455) (BH₃). nih.govnih.gov For the reduction of highly reactive trifluoromethyl ketones, modifications to the standard CBS protocol have been shown to enhance enantioselectivity. The addition of a Lewis acid, such as boron trifluoride (BF₃), to an oxazaborolidine catalyst prepared in situ from a chiral lactam alcohol and borane has been demonstrated to significantly improve both the yield and the enantiomeric excess of the resulting trifluoromethylated alcohol. researchgate.net
Research has shown that the asymmetric reduction of 2,2,2-trifluoro-1-cyclohexylethanone using an in situ generated oxazaborolidine catalyst from a specific chiral lactam alcohol (derived from (S)-pyroglutamic acid), in the presence of BF₃ and BH₃ in chloroform (B151607) at room temperature, yields the corresponding (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-ol with high enantioselectivity. researchgate.net
| Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| 2,2,2-Trifluoro-1-cyclohexylethanone | Chiral Lactam Alcohol (10 mol%) + BF₃ (160 mol%) + BH₃ (0.8 equiv) | CHCl₃ | 25 | 87 | 88 |
| Data derived from a study on the asymmetric reduction of various trifluoromethyl ketones. researchgate.net |
Enzyme-catalyzed kinetic resolution represents another powerful strategy for obtaining enantiomerically pure 2,2,2-trifluoro-1-(hetero)arylethanols. enamine.netdntb.gov.uaresearchgate.net This method utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. While specific data for this compound is not detailed, the successful application of this method to a range of structurally similar compounds, using enzymes like Candida antarctica lipase (B570770) B (CAL-B), suggests its potential applicability. researchgate.netnih.gov
Diastereoselective Control in Functionalization Reactions
Diastereoselective control becomes crucial when a molecule already contains a stereocenter and a new one is created. In the context of synthesizing analogs of this compound, diastereoselectivity often comes into play during the reduction of an α-substituted trifluoromethyl ketone.
A notable strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides to produce enantioenriched α-trifluoromethylated ketones. nih.gov These chiral ketones can then undergo a diastereoselective reduction to furnish the corresponding β-trifluoromethyl alcohols with two adjacent stereocenters. The reduction of these chiral ketones, for instance with sodium borohydride (B1222165) (NaBH₄), has been shown to proceed with excellent diastereoselectivity, often greater than 20:1. nih.gov This high level of control is attributed to the directing effect of the existing chiral center adjacent to the ketone, guiding the approach of the reducing agent.
While specific examples of functionalization reactions on pre-existing, enantiomerically pure this compound are not extensively documented in the provided context, the principles of diastereoselective synthesis are broadly applicable. For instance, any subsequent reaction that creates a new stereocenter in the cyclohexyl ring or at a position alpha to the alcohol would require careful selection of reagents and conditions to control the diastereomeric outcome. The stereoselective synthesis of highly substituted cyclohexanones through cascade reactions highlights the methodologies available for achieving high diastereoselectivity in cyclic systems. beilstein-journals.org
Chiral Catalyst and Ligand Design for Asymmetric Induction
The success of asymmetric synthesis hinges on the design of effective chiral catalysts and ligands. For the synthesis of chiral trifluoromethylated alcohols, several classes of catalysts have been prominent.
Oxazaborolidine Catalysts: As previously mentioned, oxazaborolidines are highly effective for the asymmetric reduction of ketones. insuf.org The catalyst is typically derived from a chiral β-amino alcohol. The specific steric and electronic properties of the amino alcohol are critical for achieving high enantioselectivity. For instance, catalysts generated in situ from chiral lactam alcohols have proven to be reliable and practical for the reduction of challenging substrates like trifluoromethyl ketones. nih.govnih.gov The addition of additives like BF₃ can further enhance the catalyst's performance by coordinating with the carbonyl oxygen, thereby increasing its reactivity and the stereoselectivity of the reduction. researchgate.net
BINOL-Derived Catalysts: 1,1'-Bi-2-naphthol (BINOL) is a widely used C₂-symmetric chiral scaffold for creating a vast array of asymmetric catalysts. sigmaaldrich.comd-nb.info These can be modified to act as chiral Lewis acids or Brønsted acids. For example, BINOL-derived phosphoric acids have been used in the asymmetric hydrogenation of ketones. researchgate.net While direct application to 2,2,2-trifluoro-1-cyclohexylethanone is not specified, the versatility of BINOL derivatives in catalyzing carbonyl additions and reductions makes them a key area of catalyst design. sigmaaldrich.commdpi.comresearchgate.net
| Catalyst/Ligand Family | Key Features | Typical Application |
| Oxazaborolidines | Derived from chiral amino alcohols; often used with a borane source. | Asymmetric reduction of prochiral ketones. |
| BINOL Derivatives | Axially chiral C₂-symmetric diols; can be modified into various catalyst types (e.g., phosphoric acids). | Asymmetric reductions, Diels-Alder reactions, Michael additions. |
| Chiral Diamines/Amino Alcohols | Used as ligands for transition metals (e.g., Ru, Rh, Ir). | Asymmetric transfer hydrogenation of ketones. |
Asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid in the presence of a chiral transition metal complex, is another important method for the enantioselective reduction of ketones. The ligands for these metals, often chiral diamines or amino alcohols, are crucial for inducing asymmetry.
The design of these catalysts often involves creating a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The continual development of new and more effective chiral catalysts and ligands is a central theme in modern asymmetric synthesis.
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor to Fluorinated Heterocyclic and Polycyclic Compounds
The synthesis of fluorinated heterocyclic and polycyclic compounds is a significant area of research due to the prevalence of these motifs in pharmaceuticals and agrochemicals. While direct synthetic routes starting from 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol to form these complex ring systems are not extensively documented in readily available literature, its structural features make it a plausible precursor.
The presence of the trifluoromethyl group enhances the reactivity of the adjacent carbon atom, making the hydroxyl group a good leaving group after activation. This facilitates substitution and elimination reactions, which are fundamental steps in the construction of cyclic systems. For instance, the oxidation of the alcohol to the corresponding ketone, 1-cyclohexyl-2,2,2-trifluoroethanone, would provide an electrophilic center that could participate in cyclization reactions with various dinucleophiles to form a range of heterocycles.
Furthermore, the cyclohexyl ring can be functionalized to introduce additional reactive sites, enabling the construction of polycyclic scaffolds. While specific examples are scarce, the general principles of organic synthesis suggest that this compound holds potential for the creation of novel fluorinated ring systems.
Chiral Building Block for Complex Molecule Construction
Asymmetric synthesis, the preparation of enantiomerically pure compounds, is crucial in the development of modern therapeutics, as different enantiomers of a drug can have vastly different biological activities. This compound possesses a stereogenic center at the carbinol carbon, and its enantiomerically pure forms, (R)- and (S)-1-cyclohexyl-2,2,2-trifluoroethan-1-ol, are valuable chiral building blocks.
The stereochemistry of the hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. For example, the enantiopure alcohol can be used in the synthesis of chiral ligands for asymmetric catalysis. These ligands can then be used to catalyze a wide range of chemical transformations, producing enantiomerically enriched products.
Although specific and detailed research on the direct application of enantiopure this compound in the total synthesis of complex natural products is not widely reported, its potential as a chiral starting material is evident. The combination of the defined stereocenter and the influential trifluoromethyl group makes it an attractive candidate for the construction of chiral molecules with tailored properties.
Intermediate in the Synthesis of Functionally Diverse Organic Scaffolds
An organic scaffold is a core molecular framework to which various functional groups can be attached to create a library of related compounds for screening in drug discovery and other applications. The versatility of this compound allows it to serve as a key intermediate in the synthesis of a variety of organic scaffolds.
The hydroxyl group can be readily transformed into a range of other functional groups. For example, it can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used to form esters and ethers. The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the rest of the molecule and can be a key pharmacophore in its own right.
The cyclohexyl ring also offers opportunities for functionalization. The introduction of substituents on the ring can modulate the steric and electronic properties of the resulting scaffold, leading to a diverse set of molecules with potentially different biological activities. While the literature does not provide a wealth of specific examples of complex scaffolds derived directly from this alcohol, its chemical handles and structural motifs make it a promising starting point for the generation of novel and functionally diverse molecular architectures.
Advanced Spectroscopic Characterization and Computational Studies
Applications of Advanced NMR Spectroscopy (e.g., 19F NMR) for Reaction Monitoring and Mechanistic Studies
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying reactions involving fluorinated compounds like 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. The ¹⁹F nucleus has key advantages for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which provides detection sensitivity approaching that of proton (¹H) NMR. nih.gov Furthermore, the large chemical shift range of ¹⁹F NMR, typically spanning over 300 ppm, minimizes the likelihood of signal overlap and makes the chemical shift exquisitely sensitive to subtle changes in the local electronic environment. nih.govresearchgate.net
In the context of this compound, ¹⁹F NMR is highly effective for real-time reaction monitoring. For instance, during the synthesis of this alcohol via the trifluoromethylation of cyclohexanecarboxaldehyde, the progress can be followed by observing the disappearance of the ¹⁹F signal corresponding to the trifluoromethylating reagent and the concurrent appearance of a new signal for the trifluoromethyl group in the product alcohol. organic-chemistry.org The integration of these signals over time provides quantitative kinetic data, allowing for detailed mechanistic analysis. ed.ac.uk
Mechanistic studies also benefit from ¹⁹F NMR. For example, in a reaction where the hydroxyl group of this compound is substituted, the change in the electronic environment of the trifluoromethyl group will induce a significant shift in its ¹⁹F resonance. This allows for the clear differentiation between the reactant, product, and any potential fluorinated intermediates. nih.govescholarship.org Two-dimensional NMR experiments, such as ¹H-¹⁹F correlation spectroscopy, can further elucidate the structure of intermediates and products by showing couplings between fluorine and hydrogen nuclei.
Interactive Table: Hypothetical ¹⁹F NMR Data for Monitoring a Reaction of this compound
| Compound/Intermediate | Functional Group Environment | Expected ¹⁹F Chemical Shift Range (ppm) | Rationale |
| Trifluoromethylating Reagent (e.g., TMSCF₃) | Silicon-bound CF₃ | -60 to -70 | Shielded environment due to silicon. |
| This compound | CF₃ adjacent to a secondary alcohol | -75 to -80 | The electron-donating character of the alkyl and hydroxyl groups leads to a specific upfield shift. |
| Reaction Intermediate (e.g., Protonated Alcohol) | CF₃ adjacent to an oxonium ion | -70 to -75 | The increased positive charge on the oxygen deshields the nearby CF₃ group, causing a downfield shift relative to the alcohol. |
| Substitution Product (e.g., Ether) | CF₃ adjacent to an ether linkage | -72 to -78 | The electronic environment of the ether is different from the alcohol, resulting in a distinct chemical shift. |
Mass Spectrometry (e.g., HRMS) for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a critical tool for identifying transient and low-abundance reactive intermediates in solution. nih.govresearchgate.net This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown species, which is crucial for proposing its structure.
For reactions involving this compound, ESI-HRMS can be used to intercept and detect charged intermediates directly from the reaction mixture. nih.gov For example, in an acid-catalyzed dehydration reaction, the initial protonation of the alcohol's hydroxyl group would form an oxonium ion. This positively charged species could be detected by ESI-MS in positive-ion mode. Its measured mass would correspond to the exact mass of the protonated alcohol, confirming the first step of the mechanism. Subsequent loss of water would form a carbocation intermediate, which could also be trapped and identified.
The potency of ESI-MS lies in its ability to transfer ions from the solution phase to the gas phase with minimal fragmentation, preserving the structure of labile intermediates. escholarship.org This has been demonstrated in studies of various catalytic cycles where key metal-containing intermediates were identified, providing direct evidence for the proposed mechanism. nih.govescholarship.org Tandem mass spectrometry (MS/MS) can further be employed to structurally characterize these detected intermediates. By selecting an ion of interest and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which provides valuable clues about the ion's connectivity and structure. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) has become a standard computational method for investigating the mechanisms of organic reactions. nih.gov DFT calculations allow for the exploration of potential energy surfaces, mapping out the energetic landscape that connects reactants, transition states, intermediates, and products. austinpublishinggroup.com This approach can be applied to reactions of this compound to rationalize observed outcomes and predict reactivity.
For example, in an oxidation reaction of the alcohol to the corresponding ketone, DFT can be used to model different possible pathways. By calculating the Gibbs free energies of activation (ΔG‡) for each proposed transition state, the most energetically favorable pathway can be identified. austinpublishinggroup.com These calculations can explain the selectivity of a reaction; for instance, if a chiral catalyst is used to achieve an enantioselective transformation, DFT can model the transition states leading to the different stereoisomers. A lower activation energy for the transition state leading to the major enantiomer provides a theoretical basis for the observed stereoselectivity. beilstein-journals.org
Interactive Table: Example of DFT-Calculated Energies for a Hypothetical Reaction Pathway
| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Role in Reaction |
| Reactants | This compound + Oxidant | 0.0 | Starting Point |
| TS1 | Transition State for Pathway A | +25.4 | Energy Barrier for Pathway A |
| Intermediate A | Intermediate formed in Pathway A | +5.2 | Transient Species |
| TS2 | Transition State for Pathway B | +18.7 | Energy Barrier for Pathway B |
| Products | 1-Cyclohexyl-2,2,2-trifluoroethyl ketone + Reduced Oxidant | -15.8 | Final Point |
Data is hypothetical for illustrative purposes.
The trifluoromethyl (-CF₃) group exerts a profound influence on the properties of a molecule due to its strong electron-withdrawing nature. nih.govnih.gov Computational chemistry, particularly DFT, provides powerful tools to quantify and visualize these electronic effects in this compound.
The primary influence of the -CF₃ group is its powerful inductive effect (-I effect), where the high electronegativity of the fluorine atoms pulls electron density away from the rest of the molecule. nih.govmdpi.com This has several consequences:
Increased Acidity: The electron withdrawal by the -CF₃ group polarizes the O-H bond of the alcohol, making the hydroxyl proton more acidic compared to its non-fluorinated analog, cyclohexylethanol. DFT calculations can quantify this by computing the energetics of deprotonation.
Electrophilic Activation: The carbon atom to which the -CF₃ group is attached (C2) becomes more electron-deficient. More significantly, the carbinol carbon (C1) is also affected, making it more susceptible to nucleophilic attack if it were part of a carbonyl group, or influencing the stability of any carbocation that might form at this position. nih.gov
Molecular Electrostatic Potential (MEP): DFT calculations can generate MEP maps, which visualize the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of high positive potential (electron deficiency) around the hydroxyl proton and the carbon backbone near the -CF₃ group, and a region of high negative potential (electron richness) around the fluorine atoms. nih.govnih.gov
These computational insights are crucial for understanding the molecule's reactivity, intermolecular interactions, and even its biological properties, as the electronic distribution governs how it interacts with other molecules and biological targets. joasciences.comacs.org
Catalytic and Solvent Applications of Trifluoroethanols in Research
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol Derivatives as Chiral Ligands
The search for novel chiral ligands is a continuous effort in the field of asymmetric catalysis. While there is a vast body of research on various chiral ligands, specific studies detailing the synthesis and application of chiral ligands derived directly from this compound are not available in the current body of scientific literature.
In principle, the chiral nature of this compound, which possesses a stereocenter at the carbinol carbon, makes it a potential candidate for development into a chiral auxiliary or ligand. However, no published research to date has explored this possibility. The broader field of asymmetric synthesis extensively uses chiral alcohols to create ligands for metal-catalyzed reactions or as chiral auxiliaries to control stereoselectivity.
Trifluoroethanol Derivatives as Solvents or Co-solvents in Chemical Transformations
Fluorinated alcohols are recognized for their ability to act as "non-innocent" solvents, actively participating in reaction mechanisms and influencing outcomes. Their strong hydrogen-bonding capabilities can stabilize charged intermediates and transition states, leading to enhanced reaction rates and altered selectivities.
While specific case studies employing this compound as a solvent are not documented, the general behavior of smaller fluorinated alcohols provides insight into its potential effects.
Research on widely used fluorinated alcohols like TFE and HFIP has demonstrated their profound impact on various reaction types. For instance, in electrophilic additions to alkenes, these solvents can stabilize cationic intermediates, facilitating reactions that might otherwise be sluggish or proceed through different pathways. Similarly, in nucleophilic substitution reactions, the low nucleophilicity of these alcohols prevents them from competing with the desired nucleophile, while their polarity can enhance the reaction rate.
The table below summarizes the general properties of common fluorinated alcohols, which would be expected to be shared by this compound, albeit modulated by the presence of the bulky cyclohexyl group.
| Property | 2,2,2-Trifluoroethanol (B45653) (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| pKa | 12.4 | 9.3 |
| Polarity (ET(30)) | 65.3 | 65.3 |
| Hydrogen Bond Donor Acidity (α) | 1.51 | 1.96 |
| Hydrogen Bond Acceptor Basicity (β) | ~0 | ~0 |
The increased steric bulk of the cyclohexyl group in this compound compared to the methyl group in TFE could introduce unique steric effects, potentially leading to different selectivities in reactions where the solvent is involved in the transition state. However, without dedicated experimental studies, these remain hypothetical advantages.
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis of Trifluoromethylated Alcohols
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For trifluoromethylated alcohols like 1-cyclohexyl-2,2,2-trifluoroethan-1-ol, future research is intensely focused on moving away from stoichiometric and often hazardous reagents toward more sustainable catalytic and energy-efficient processes.
Emerging trends include:
Photocatalysis: Visible-light-induced reactions are at the forefront of green synthesis. rsc.orgbeilstein-journals.org Photocatalytic methods enable the generation of trifluoromethyl radicals from stable sources under mild conditions, which can then be used to synthesize trifluoromethylated alcohols. organic-chemistry.orgacs.org Recent protocols have even demonstrated the potential for photocatalyst-free, light-mediated reactions for the synthesis of complex trifluoromethylated alcohols. rsc.org Future work will likely focus on expanding the substrate scope and improving the energy efficiency of these light-driven transformations.
Electrosynthesis: Electrochemical methods offer a powerful, reagent-free approach to generating reactive species. researchgate.net An oxidant-free electrochemical protocol has been developed for the trifluoromethylation-formyloxylation of alkenes, providing a green route to β-trifluoromethyl alcohols. organic-chemistry.org The combination of electrochemistry with flow technology is also a promising avenue, enhancing safety and efficiency in the synthesis of trifluoromethyl ethers from alcohol precursors. chemrevlett.com
Catalyst-Free and Base-Free Methods: Simplifying reaction conditions is a key aspect of green chemistry. Researchers have successfully developed catalyst-free methods for synthesizing α-trifluoromethylated tertiary alcohols by reacting specific ketones with nucleophiles under mild conditions. nih.gov Additionally, base-free catalytic asymmetric methods for forming C-C bonds to produce multifunctional trifluoromethyl alcohols are being explored, which avoid the use of strong bases that can complicate purification and waste treatment. nih.gov
| Strategy | Key Features | Advantages | Future Research Focus | Reference |
|---|---|---|---|---|
| Visible-Light Photocatalysis | Uses light energy to drive reactions, often with a photocatalyst. | Mild conditions, high functional group tolerance, use of sustainable energy source. | Development of photocatalyst-free systems, expansion to a wider range of substrates. | rsc.orgacs.org |
| Electrochemical Synthesis | Uses electrical current to generate reactive species. | Avoids stoichiometric oxidants/reductants, high degree of control, scalable. | Integration with flow reactors, development of new electrode materials. | researchgate.netchemrevlett.com |
| Catalyst-Free Synthesis | Reactions proceed under mild conditions without a catalyst. | Simplified purification, reduced cost and metal contamination. | Expanding the scope of applicable reaction types and substrates. | nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond its synthesis, future research will delve deeper into the chemical reactivity of this compound, using it as a versatile synthon for more complex molecules. The unique electronic properties conferred by the trifluoromethyl group can be harnessed to drive novel transformations.
Key areas of exploration include:
Direct C–H Functionalization: A significant trend in synthesis is the direct functionalization of C–H bonds, which streamlines synthetic sequences. cas.cn Visible light-induced methods for the oxidative α-sp³ C–H arylation of alcohols are emerging, which could be applied to this compound to directly form new C-C bonds at the carbinol carbon. d-nb.info Catalytic enantioselective C-H functionalization via redox-triggered carbonyl addition represents another sophisticated strategy to build molecular complexity from simple alcohols. nih.gov
Deoxygenative Functionalization: The hydroxyl group of the alcohol can be viewed not just as a static feature but as a reactive handle. Recent advances in the dehydroxylative functionalization of alcohols allow for their conversion into compounds with C–CF3, C–OCF3, and C–SCF3 bonds, significantly broadening the synthetic utility of the starting alcohol. rsc.org This opens pathways to transform this compound into a variety of other fluorinated derivatives.
Radical Cross-Coupling Reactions: The α-hydroxytrifluoroethyl radical, which can be generated from precursors like this compound, is a valuable intermediate. Sustainable photoredox and electrochemical processes are being employed to facilitate radical cross-electrophile couplings to access other complex tertiary alcohols. researchgate.net This approach allows for the formation of challenging C-C bonds under mild conditions.
Development of Highly Enantioselective and Diastereoselective Methods
For applications in pharmaceuticals and agrochemicals, controlling the precise three-dimensional arrangement of atoms is critical. Since this compound is chiral, the development of highly stereoselective synthetic methods is a major research thrust.
Emerging trends in stereoselective synthesis include:
Asymmetric Catalysis: Nickel-catalyzed asymmetric reductive cross-coupling has been shown to be highly effective for the enantioselective synthesis of α-trifluoromethylated ketones, which are immediate precursors to chiral β-trifluoromethyl alcohols. nih.govorganic-chemistry.org This one-pot reduction method yields products with excellent diastereoselectivity. organic-chemistry.org Similarly, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides another powerful route to chiral 1,2-fluorohydrins. rsc.org
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Bifunctional organocatalysts have been successfully used in diastereo- and enantioselective aldol (B89426) reactions to produce chiral tertiary trifluoromethyl carbinols. acs.orgacs.org The merger of photoredox catalysis with organocatalysis has also enabled the highly enantioselective α-trifluoromethylation of aldehydes, which can be subsequently reduced to the corresponding chiral alcohols. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Chemoenzymatic pathways, which combine traditional chemical synthesis with enzymatic steps, are being developed for the preparation of chiral fluorinated alcohols. nih.gov For instance, an alcohol dehydrogenase can be used for the asymmetric reduction of a prochiral ketone to yield a chiral alcohol with very high enantiomeric excess. nih.gov Engineered enzymes are also being developed for novel carbene transfer reactions to produce enantioenriched α-trifluoromethyl amines, which are structurally related to the target alcohols. nih.gov
| Methodology | Catalyst/System | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Cross-Coupling | Nickel-catalyst with chiral ligand | Acyl chloride to chiral β-trifluoromethyl alcohol | Excellent dr and ee | nih.govorganic-chemistry.org |
| Vinylogous Aldol Reaction | Bifunctional organocatalyst (e.g., thiourea) | Alkylidenepyrazolone + trifluoromethyl ketone to chiral tertiary alcohol | Excellent dr, moderate to good ee | acs.orgacs.org |
| Photoredox Organocatalysis | Iridium photocatalyst + chiral imidazolidinone | Aldehyde to chiral α-trifluoromethyl aldehyde | High ee | acs.org |
| Chemoenzymatic Reduction | Alcohol dehydrogenase | Prochiral ketone to chiral alcohol | >99% ee | nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
Translating laboratory-scale syntheses into industrial production requires processes that are safe, efficient, and scalable. Flow chemistry, where reactions are run in continuous streams through tubes or channels, and automated synthesis platforms are revolutionizing how chemicals are made. nih.gov
Future directions in this area involve:
Flow Chemistry for Fluorination: Many fluorination reactions use hazardous reagents. vapourtec.com Performing these reactions in a contained flow reactor enhances safety by minimizing the amount of hazardous material present at any one time and allows for precise control over reaction parameters like temperature and mixing. nih.govpharmtech.com This technology is particularly well-suited for the synthesis of fluorinated pharmaceuticals and can make the production of this compound and its derivatives safer and more efficient. pharmtech.comeurekalert.org
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and synthetic routes. sigmaaldrich.com Systems are being developed that can perform multi-step syntheses, including steps like protection, coupling, and deprotection, with minimal human intervention. acs.org Integrating the synthesis of key building blocks like this compound into these automated workflows will speed up the development of new fluorinated molecules for various applications. cas.cn The combination of electrochemical synthesis with flow technology is a particularly powerful example of this trend. chemrevlett.com
The convergence of these research trends promises a future where the synthesis and application of this compound are more sustainable, versatile, and efficient, further cementing the role of fluorinated compounds in science and technology.
Q & A
Q. What are the key synthetic strategies for 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Friedel-Crafts alkylation, to introduce the cyclohexyl group. For trifluoromethylation, methods like the Ruppert-Prakash reagent (TMSCF₃) or transition-metal catalysis are employed . Optimization includes:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions in trifluoromethylation steps.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilic substitution in cyclohexyl group attachment .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) ensures high purity (>98%) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹⁹F NMR identifies trifluoromethyl signals at δ -70 to -80 ppm. ¹H NMR confirms cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ for C₈H₁₁F₃O: calculated 193.0743) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity, with retention times compared to standards .
Advanced Research Questions
Q. How does the cyclohexyl group influence the compound’s reactivity compared to aryl-substituted analogs?
- Methodological Answer : The cyclohexyl group introduces steric hindrance and modulates electronic effects:
- Steric effects : Reduces nucleophilic attack at the α-carbon due to bulky cyclohexyl vs. planar aryl groups .
- Electronic effects : Cyclohexyl’s electron-donating nature stabilizes carbocation intermediates in elimination reactions, contrasting with aryl groups’ resonance effects .
Experimental validation : Compare reaction kinetics (e.g., oxidation with KMnO₄) between cyclohexyl and aryl analogs using stopped-flow spectroscopy .
Q. What computational approaches are suitable for studying the stereoelectronic effects of the trifluoromethyl group?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Electrostatic potential maps : Visualize electron-deficient regions near CF₃ .
- Transition-state analysis : Predict activation barriers for reactions like esterification or hydroxyl group substitution .
Validation : Correlate computed Mulliken charges with experimental Hammett constants for substituent effects .
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-response studies : Test across concentrations (1 nM–100 µM) to identify non-linear effects .
- Assay controls : Include positive controls (e.g., known enzyme inhibitors) and validate cell viability via MTT assays .
- Structural analogs : Compare activity with derivatives lacking the cyclohexyl or CF₃ group to isolate functional contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
